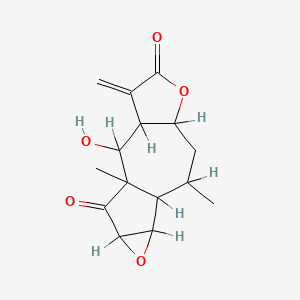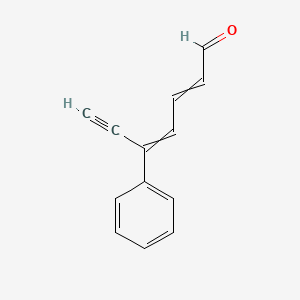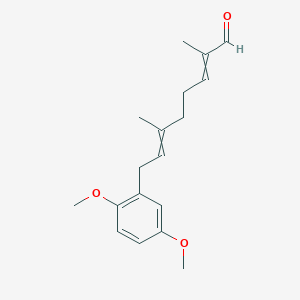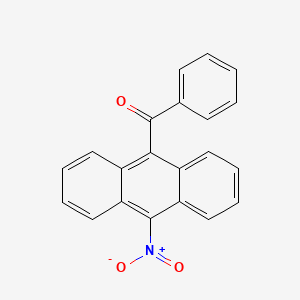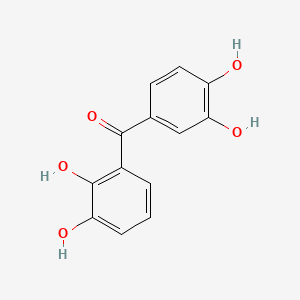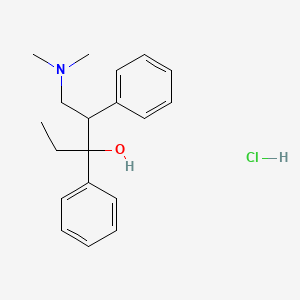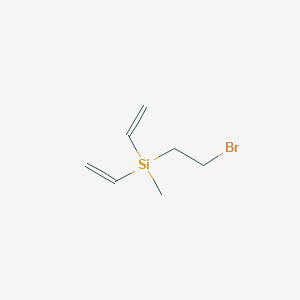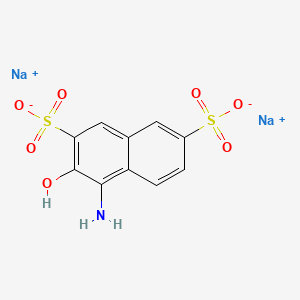
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate is a synthetic organic compound primarily used as a dye intermediate. It is known for its high affinity for cellulose fibers and is commonly used in the textile industry. This compound is also referred to as H Acid disodium salt and has the molecular formula H2NC10H4(OH)(SO3Na)2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate typically involves the sulfonation of 4-amino-3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using sulfuric acid and sodium hydroxide. The resulting product is then neutralized with sodium carbonate to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as sulfonation, neutralization, and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in staining techniques for microscopy.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the
Properties
CAS No. |
42579-07-7 |
|---|---|
Molecular Formula |
C10H7NNa2O7S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
disodium;4-amino-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
WWKQYOVTXCEQDS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
